molecular formula C16H15N3OS B14282972 6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 138615-91-5

6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14282972
CAS No.: 138615-91-5
M. Wt: 297.4 g/mol
InChI Key: FWRQBQYNQVQRLF-UHFFFAOYSA-N
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Description

6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a thiadiazolidine ring with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of an aryl amine with p-benzoquinone in the presence of a copper catalyst. The reaction is carried out in an oven-dried tube under a nitrogen atmosphere to prevent oxidation. The specific conditions include using Cu(OAc)2 as the catalyst and conducting the reaction at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens can be used under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s unique structure allows it to participate in various chemical pathways, including the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,4-dien-1-one: A simpler analog with similar reactivity.

    Phenylimino derivatives: Compounds with similar imine functionality.

    Thiadiazolidine derivatives: Compounds with similar ring structures.

Uniqueness

6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiadiazolidine ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

CAS No.

138615-91-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4-ethyl-5-phenylimino-1,3,4-thiadiazol-2-yl)phenol

InChI

InChI=1S/C16H15N3OS/c1-2-19-16(17-12-8-4-3-5-9-12)21-15(18-19)13-10-6-7-11-14(13)20/h3-11,20H,2H2,1H3

InChI Key

FWRQBQYNQVQRLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=CC=CC=C2)SC(=N1)C3=CC=CC=C3O

Origin of Product

United States

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